molecular formula C11H12N2O B3279204 6-Amino-5,8-dimethylisoquinolin-1(2H)-one CAS No. 69022-58-8

6-Amino-5,8-dimethylisoquinolin-1(2H)-one

Cat. No. B3279204
CAS RN: 69022-58-8
M. Wt: 188.23 g/mol
InChI Key: FSWZDUYIMSONEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5,8-dimethylisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family. It is a yellow crystalline powder that has been used in scientific research for many years. This compound has been found to have various biological activities, including antibacterial, antifungal, and antitumor properties.

Mechanism of Action

The exact mechanism of action of 6-Amino-5,8-dimethylisoquinolin-1(2H)-one is not fully understood. However, it has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
6-Amino-5,8-dimethylisoquinolin-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-5,8-dimethylisoquinolin-1(2H)-one in lab experiments is that it has been found to have various biological activities, which makes it a useful tool for studying the mechanisms of action of various compounds. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 6-Amino-5,8-dimethylisoquinolin-1(2H)-one in scientific research. One direction is to further investigate its mechanism of action, which may lead to the development of new therapeutic agents. Another direction is to study its potential as an anticancer agent, which may lead to the development of new cancer treatments. Additionally, the synthesis of new compounds based on the structure of 6-Amino-5,8-dimethylisoquinolin-1(2H)-one may lead to the development of new drugs with improved biological activities.

Scientific Research Applications

6-Amino-5,8-dimethylisoquinolin-1(2H)-one has been used in scientific research for many years due to its various biological activities. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been used in the synthesis of various other compounds that have potential therapeutic applications.

properties

IUPAC Name

6-amino-5,8-dimethyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-5-9(12)7(2)8-3-4-13-11(14)10(6)8/h3-5H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWZDUYIMSONEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)NC=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5,8-dimethylisoquinolin-1(2H)-one

Synthesis routes and methods

Procedure details

The mixture consisting of 10.6 g of the compound G, 175 ml of ethanol and 35 ml of concentrated hydrochloric acid was heated with reflux for 21/2 hours, 300 ml of water were added, the mixture was again heated to boiling point and filtered to eliminate a small insoluble fraction. To the cooled filtrate was added a N sodium hydroxide solution to bring the pH to 9 and the precipitate formed was filtered off then recrystallised from ethanol to give 7.35 g (85%) of cream flakes corresponding to the amine of formula H, melting point 242° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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